4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that features both imidazole and furan moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the imidazole to the benzamide: This step often involves a nucleophilic substitution reaction where the imidazole is introduced to a benzamide derivative.
Introduction of the furan ring: The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: Both the imidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium or copper.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and other reduced derivatives.
Substitution: Various substituted imidazole and furan derivatives.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)benzamide: Lacks the furan ring, which may reduce its biological activity.
N-(furan-2-ylmethyl)benzamide: Lacks the imidazole ring, which may affect its ability to interact with metal ions in enzymes.
4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both imidazole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOSJDJUXXTNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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